molecular formula C21H23N3O4S B11655611 (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-ethoxybenzyl)-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-ethoxybenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11655611
M. Wt: 413.5 g/mol
InChI Key: NAQDYRBPYIRDRV-FNUFSRGGSA-N
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Description

(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and substituted phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-ethoxybenzylidene thiazolidinone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or reduced thiazolidinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst presence play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives or reduced thiazolidinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new pharmaceuticals targeting various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and substituted phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H23N3O4S/c1-4-28-17-8-5-15(6-9-17)13-24-20(25)14-29-21(24)23-22-12-16-7-10-18(26-2)19(11-16)27-3/h5-12H,4,13-14H2,1-3H3/b22-12+,23-21-

InChI Key

NAQDYRBPYIRDRV-FNUFSRGGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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